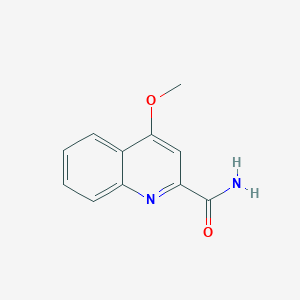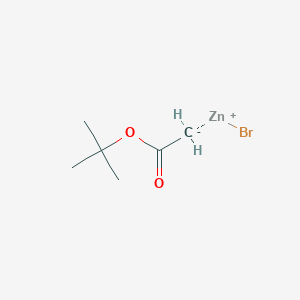![molecular formula C22H23F2N3O5S B8762967 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B8762967.png)
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an azetidine ring, and a tert-butyl ester group. The presence of difluoromethoxy and benzenesulfonyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the pyrrolo[2,3-b]pyridine intermediate.
Attachment of the Difluoromethoxy and Benzenesulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or benzenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(3-Methoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
- 3-[1-(3-Chloromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the difluoromethoxy group in 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C22H23F2N3O5S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-[3-(difluoromethoxy)phenyl]sulfonylpyrrolo[2,3-b]pyridin-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C22H23F2N3O5S/c1-22(2,3)32-21(28)26-12-16(13-26)15-9-14-7-8-27(19(14)25-11-15)33(29,30)18-6-4-5-17(10-18)31-20(23)24/h4-11,16,20H,12-13H2,1-3H3 |
Clave InChI |
NJONPXBIXPRNAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC(=C4)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
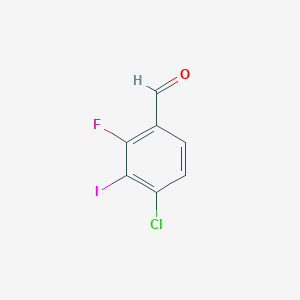
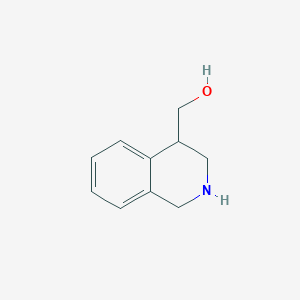

![methyl 3-[bis(2-chloroethyl)amino]benzoate](/img/structure/B8762904.png)



![2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine](/img/structure/B8762939.png)
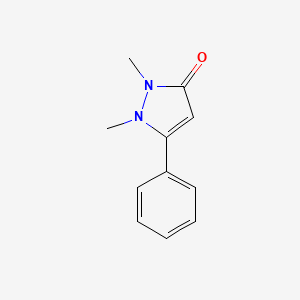
![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)


